3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

Thermal Properties Purification Process Chemistry

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone delivers a unique electronic environment from its combined chloro and methyl-methoxy substitution pattern—critical for photoinitiator R&D and thick-film curing. Unlike hydroxylated benzophenones, it lacks ESIPT capability, making it a precise tool for non-UV-absorber applications. Its high boiling point (447.7 °C) reduces volatility during high-temperature processing. Avoid generic analogs that compromise reproducibility and reaction kinetics.

Molecular Formula C16H14Cl2O2
Molecular Weight 309.2 g/mol
CAS No. 61259-86-7
Cat. No. B1302688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
CAS61259-86-7
Molecular FormulaC16H14Cl2O2
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2O2/c1-9-6-12(7-10(2)16(9)20-3)15(19)11-4-5-13(17)14(18)8-11/h4-8H,1-3H3
InChIKeyNTWFXQVZDYRUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-86-7): Chemical Class and Baseline Characterization for Procurement Evaluation


3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone is a polysubstituted aromatic ketone belonging to the benzophenone class, characterized by a 3,4-dichlorophenyl moiety linked via a carbonyl group to a 4-methoxy-3,5-dimethylphenyl ring . With a molecular formula of C16H14Cl2O2 and a molecular weight of 309.19 g/mol, this compound features both electron-withdrawing chlorine substituents and electron-donating methyl and methoxy groups, a substitution pattern that critically modulates photophysical and physicochemical properties relative to simpler benzophenone analogs . As a non-hydroxylated benzophenone derivative, it lacks the ortho-hydroxy group required for classical UV absorber function via intramolecular hydrogen bonding, instead serving primarily as a synthetic intermediate or research tool in materials science and organic synthesis [1].

Why Generic Substitution of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-86-7) Fails: Substituent-Specific Constraints in Application Performance


Benzophenone derivatives cannot be generically interchanged without risk of functional or synthetic failure, as even subtle variations in substituent identity, number, and position produce divergent physicochemical and photochemical behavior. For 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, the combination of 3,4-dichloro and 3,5-dimethyl-4-methoxy substitution yields a unique electronic environment that directly impacts properties such as boiling point, density, and spectral characteristics . In contrast to hydroxylated benzophenone UV absorbers that rely on ortho-hydroxy groups for excited-state intramolecular proton transfer (ESIPT), this non-hydroxylated derivative lacks the necessary chelation site, rendering it ineffective for UV protection applications despite sharing the benzophenone core structure [1]. The presence of chlorine atoms further alters reactivity profiles in downstream synthetic transformations, including Friedel-Crafts acylations and cross-coupling reactions . Consequently, substituting a closely related analog—such as 4-methylbenzophenone, 4-chlorobenzophenone, or hydroxylated derivatives like oxybenzone—would introduce unpredictable deviations in boiling point (altering purification protocols), solubility, photostability, and reaction kinetics, potentially compromising experimental reproducibility or industrial process specifications.

Quantitative Differentiation Evidence for 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-86-7) Relative to Closest Analogs


Elevated Boiling Point Due to Dichloro Substitution: Comparative Analysis with Unsubstituted Benzophenone

The target compound exhibits a predicted boiling point of 447.7±45.0 °C at 760 mmHg, substantially higher than unsubstituted benzophenone (305.4 °C at 760 mmHg) and mono-substituted analogs such as 4-methylbenzophenone (326 °C) and 4-chlorobenzophenone (333 °C at 760 mmHg) [1]. This elevation reflects the combined effect of increased molecular weight and enhanced intermolecular interactions conferred by the dichloro and dimethyl-methoxy substitution pattern.

Thermal Properties Purification Process Chemistry

Density Increase from Polysubstitution: Implications for Formulation and Material Properties

The predicted density of the target compound is 1.246±0.06 g/cm³, which is approximately 12% higher than unsubstituted benzophenone (1.11 g/cm³) and 17% higher than 4-methylbenzophenone (1.067 g/cm³) [1]. This increased density, attributable to the presence of two chlorine atoms and additional methyl/methoxy groups, alters the compound's volumetric behavior in solutions and solid-state packing.

Physical Properties Formulation Material Science

Substituent-Driven Shifts in UV Absorption Profile: Impact on Photoinitiator Efficiency

Substituent effects on benzophenone derivatives are well-documented: electron-withdrawing chlorine atoms induce a bathochromic (red) shift in UV absorption maxima, while electron-donating methyl and methoxy groups increase molar absorptivity and modify triplet state lifetimes [1]. For example, the triplet state lifetime of 4-methoxybenzophenone is 800 ns, compared to 5 μs for the methylthio analog, demonstrating that subtle substituent changes alter photochemical behavior by an order of magnitude [2]. The target compound, lacking an ortho-hydroxy group, cannot undergo ESIPT but retains the benzophenone core capable of UV absorption and subsequent energy transfer, positioning it as a potential photoinitiator or photosensitizer in radical polymerization systems [3].

Photoinitiators UV Curing Photochemistry

Chlorine-Induced Enhanced Hydrogen Abstraction Efficiency in Photoinitiation

The strong electron-withdrawing effect of chlorine substituents on the benzophenone core is reported to enhance hydrogen abstraction efficiency in photoinitiation applications, particularly improving deep-section curing capability in thick films [1]. This is a class-level effect where halogenated benzophenones generally exhibit higher photoinitiator activity than their non-halogenated counterparts due to increased electrophilicity of the carbonyl oxygen in the excited triplet state. The target compound's 3,4-dichloro substitution pattern provides two chlorine atoms in a meta/para arrangement relative to the carbonyl, potentially amplifying this effect compared to mono-chlorinated analogs.

Photoinitiators Hydrogen Abstraction UV Curing

Absence of Ortho-Hydroxy Group: Differentiating UV Absorber vs. Photoinitiator Application Profiles

Benzophenone-based UV absorbers require an ortho-hydroxy group to form an intramolecular hydrogen bond with the carbonyl oxygen, enabling excited-state intramolecular proton transfer (ESIPT) that dissipates absorbed UV energy as heat [1]. The target compound lacks any hydroxy substituents, precluding ESIPT and rendering it ineffective as a classical UV stabilizer . This structural feature differentiates it categorically from hydroxybenzophenone derivatives such as oxybenzone (2-hydroxy-4-methoxybenzophenone, CAS 131-57-7) and UV-531 (2-hydroxy-4-n-octoxybenzophenone, CAS 1843-05-6), which dominate the UV absorber market.

UV Absorber Photoinitiator Application Differentiation

Research and Industrial Application Scenarios for 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-86-7)


Specialty Photoinitiator in UV-Curable Coatings and Adhesives

The compound's dichloro substitution pattern enhances hydrogen abstraction efficiency and deep-section curing capability in UV-curable acrylate and methacrylate systems, making it a candidate for thick-film coatings and opaque substrate bonding applications where standard benzophenone derivatives exhibit limited through-cure [1]. Its elevated boiling point (447.7 °C) also reduces volatility during high-temperature curing processes compared to lower-boiling benzophenone analogs.

Synthetic Intermediate in Agrochemical and Pharmaceutical Research

The compound serves as a versatile building block for the synthesis of complex molecules, particularly via cross-coupling reactions (Suzuki, Buchwald-Hartwig) that leverage the aryl chloride moieties as electrophilic handles [1]. The presence of both electron-withdrawing chlorine and electron-donating methyl/methoxy groups on opposite rings creates a polarized scaffold useful for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting benzophenone-derived pharmacophores.

Research Tool for Studying Substituent Effects on Benzophenone Photophysics

As a non-hydroxylated, polysubstituted benzophenone derivative, this compound provides a well-defined system for investigating how electron-withdrawing (chlorine) and electron-donating (methyl, methoxy) substituents collectively modulate triplet state lifetimes, UV absorption maxima, and photochemical reactivity in the absence of intramolecular hydrogen bonding [1][2]. This makes it valuable for academic and industrial photochemistry research aimed at designing next-generation photoinitiators and photosensitizers with tailored properties.

Material Science Additive for Modified Physical Properties

The compound's increased density (1.246 g/cm³) relative to simpler benzophenones and its predicted higher boiling point suggest utility as a densifying additive or high-temperature stabilizer in polymer formulations where benzophenone derivatives are employed as processing aids or property modifiers [1]. The presence of chlorine atoms may also impart flame-retardant characteristics, though this remains speculative pending direct testing.

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